molecular formula C5H8N2O B14305402 3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro- CAS No. 112858-02-3

3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro-

Cat. No.: B14305402
CAS No.: 112858-02-3
M. Wt: 112.13 g/mol
InChI Key: NZFRIOGEBLHAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro-: is a heterocyclic compound belonging to the pyrazolone family This compound is characterized by a five-membered ring structure containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro- typically involves the condensation of ethyl acetoacetate with hydrazine derivatives. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various alkyl or acyl-substituted pyrazolones .

Scientific Research Applications

Chemistry: In chemistry, 3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro- is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the development of enzyme inhibitors.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. They are investigated for their roles as analgesics, antipyretics, and anti-inflammatory agents.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. It is also employed in the development of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-
  • 4-Ethyl-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • 5-Methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Comparison: Compared to its similar compounds, 3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro- is unique due to its specific ethyl substitution at the 2-position. This substitution can influence its chemical reactivity and biological activity, making it distinct in its applications and properties .

Properties

CAS No.

112858-02-3

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

2-ethyl-4H-pyrazol-3-one

InChI

InChI=1S/C5H8N2O/c1-2-7-5(8)3-4-6-7/h4H,2-3H2,1H3

InChI Key

NZFRIOGEBLHAST-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.